chloronickel;1H-naphthalen-1-ide;triphenylphosphane

Description

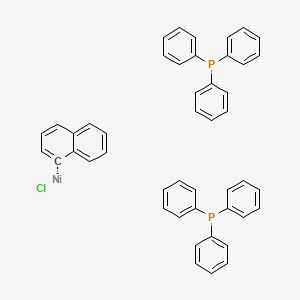

Chloronickel (NiCl₂ Complexes): Chloronickel refers to nickel(II) chloride (NiCl₂) coordinated with ligands. A notable example is the cyclopentadienylalkylphosphane nickel chelate, [η⁵:κ¹-(di-tert-butylphosphanylethyl)cyclopentadienyl]chloronickel(II), synthesized via reaction of a lithium phosphide ligand with NiCl₂ . Such complexes are pivotal in catalysis and structural studies due to their stability and tunable electronic properties.

1H-Naphthalen-1-ide:

This anion is the deprotonated form of 1H-naphthalen-1-ol. Derivatives like [(naphthalen-1-yl)methyl]triphenylphosphanium chloride () highlight its role in forming stable phosphonium salts. The naphthalenide ion’s aromatic system enhances resonance stabilization, making it reactive in nucleophilic substitutions or as a ligand precursor.

Triphenylphosphane (PPh₃):

A widely used tertiary phosphane, triphenylphosphane serves as a ligand in transition metal complexes (e.g., Ru, Pd, Au) and as a reagent in dehydration, chlorination, and Staudinger reactions. Its steric bulk and electron-donating properties influence reaction kinetics and selectivity .

Properties

Molecular Formula |

C46H37ClNiP2- |

|---|---|

Molecular Weight |

745.9 g/mol |

IUPAC Name |

chloronickel;1H-naphthalen-1-ide;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+1/p-1 |

InChI Key |

CJHMBUGCUZUGCT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.Cl[Ni] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloronickel;1H-naphthalen-1-ide;triphenylphosphane typically involves the reaction of nickel(II) chloride with 1-naphthylmagnesium bromide and triphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

NiCl2+C10H7MgBr+2PPh3→Ni(C10H7)(PPh3)2Cl+MgBrCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Chloronickel;1H-naphthalen-1-ide;triphenylphosphane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) complexes.

Reduction: It can be reduced to form nickel(I) species.

Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligands can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .

Scientific Research Applications

Chloronickel;1H-naphthalen-1-ide;triphenylphosphane has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which chloronickel;1H-naphthalen-1-ide;triphenylphosphane exerts its effects involves coordination to substrates through its nickel center. The nickel atom acts as a Lewis acid, facilitating various catalytic processes. The triphenylphosphine ligands stabilize the nickel center and modulate its reactivity. Molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloronickel Complexes vs. Other Nickel Halide Complexes

Key Findings:

- Chloronickel complexes exhibit superior stability in chelated forms compared to NiBr₂/NiI₂, enabling applications in high-temperature catalysis .

- NiBr₂ is preferred in cross-couplings due to faster oxidative addition, while NiI₂ is less utilized due to side reactions .

1H-Naphthalen-1-ide vs. Other Aromatic Anions

Key Findings:

- 1H-Naphthalen-1-ide’s extended conjugation enhances nucleophilicity compared to phenylide, making it effective in forming phosphonium salts .

- Anthracen-1-ide’s higher resonance energy limits its use in ionic reactions but benefits charge transport in materials science.

Triphenylphosphane (PPh₃) vs. Other Phosphanes

Key Findings:

- PPh₃’s moderate steric bulk and cost-effectiveness make it a default choice in cross-couplings (e.g., Suzuki-Miyaura) .

- PCy₃’s strong σ-donation stabilizes electron-deficient metal centers, while PEt₃’s smaller cone angle accelerates reductive eliminations .

- In dehydration reactions, PPh₃/I₂ systems (E-factor = 6.45) are outperformed by p-TsCl (E-factor = 6.45, higher yields) .

Research Findings and Implications

- Chloronickel Complexes: The chelated [η⁵:κ¹-(di-tert-butylphosphanylethyl)cyclopentadienyl]chloronickel(II) demonstrates unique stability, enabling studies on nickel’s +2 oxidation state reactivity .

- 1H-Naphthalen-1-ide: Its phosphonium derivatives (e.g., [(naphthalen-1-yl)methyl]triphenylphosphanium chloride) are critical in Wittig reactions but require stringent anhydrous conditions .

- Triphenylphosphane: Despite its toxicity and moderate efficiency in dehydration, PPh₃ remains irreplaceable in catalysis due to ligand versatility and commercial availability .

Biological Activity

Chloronickel;1H-naphthalen-1-ide;triphenylphosphane, a nickel complex, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, characterization, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by the presence of a nickel center coordinated to triphenylphosphane and an organonickel moiety derived from naphthalene. The synthesis typically involves the reaction of nickel salts with triphenylphosphane in the presence of naphthalene derivatives under controlled conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that nickel complexes exhibit significant antimicrobial properties. For instance, chloronickel complexes have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential use in treating infections .

- Antitumor Effects : Research indicates that nickel complexes can interact with DNA, leading to antitumor activity. The binding affinity of these complexes to calf thymus DNA (ctDNA) has been confirmed through various assays, including viscosity measurements and competitive binding studies with ethidium bromide . The mechanism of action is believed to involve intercalation or groove binding, which disrupts DNA function and promotes apoptosis in cancer cells.

- Antioxidant Properties : Several studies highlight the antioxidant capabilities of chloronickel complexes. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Enzyme Inhibition : Nickel complexes have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in certain therapeutic contexts .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of chloronickel complexes revealed that they exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showing effective inhibition at concentrations as low as 12.4 µg/mL .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that chloronickel complexes induce significant cytotoxic effects. The IC50 values were found to be notably lower than those of traditional chemotherapeutics, indicating a promising avenue for further development in cancer therapy .

Research Findings

Q & A

Q. What are the key physical and chemical properties of triphenylphosphane (PPh₃) relevant to its use in synthetic chemistry?

Triphenylphosphane is a white, nearly odorless solid with a melting point of 80°C and solubility in aprotic solvents like THF, chloroform, and toluene. Its low water solubility (0.0017 g/100 mL at 22°C) necessitates organic solvents for most reactions. The conjugate acid pKa in acetonitrile is 7.64, influencing its reactivity in acid-mediated processes. Safety protocols include handling in well-ventilated areas due to moderate toxicity (LD50: 700 mg/kg in rats) .

Q. How is triphenylphosphane employed as a dehydrating agent in the synthesis of isocyanides?

Triphenylphosphane, combined with iodine, facilitates the conversion of N-formamides to isocyanides under mild conditions. This method avoids harsh reagents like POCl₃ and adheres to green chemistry principles. Optimized conditions involve stoichiometric PPh₃ (1–2 equivalents) at room temperature, yielding >80% product purity. Side products like triphenylphosphane oxide (TPPO) are minimized through solvent selection (e.g., dichloromethane) .

Q. What safety protocols are critical when handling triphenylphosphane oxide (TPPO)?

TPPO, a common byproduct, is classified as hazardous to aquatic life (Chronic Category 3). Handling requires fume hoods, impermeable gloves, and inert absorbents for spills. Storage must avoid strong oxidizers, and disposal should follow local regulations for organophosphorus compounds. Safety data sheets (SDS) provide detailed hazard mitigation strategies .

Advanced Research Questions

Q. What mechanistic insights explain triphenylphosphane's role in forming P–N bonds in multi-component reactions?

In reactions with amines, PPh₃ generates reactive intermediates like (trichloromethyl)phosphonium chloride, which undergo nucleophilic attack to form P–N linkages. Competing self-reactions (e.g., dimerization) are mitigated by controlled stoichiometry. Kinetic studies identify dichloromethylene phosphorane as a transient intermediate, detectable via ³¹P NMR (δ ~50 ppm) .

Q. How does triphenylphosphane stabilize transition metal complexes, and what catalytic advantages does this confer?

As a strong σ-donor ligand, PPh₃ stabilizes Ru(II) and Co(III) complexes (e.g., [Ru(PPh₃)₃ClCO]) by increasing electron density at the metal center. This enhances catalytic activity in amination reactions, achieving 70–90% yields of primary amines. ³¹P NMR (sharp singlet at δ51.8 ppm) confirms ligand integrity during catalysis .

Q. What competing pathways occur in phosphonium ylide reactions with oxazolones when triphenylphosphane is a byproduct?

Ylides (e.g., Ph₃P=CHR) add to oxazolones via Michael addition, forming intermediates that eliminate PPh₃ to yield alkenes. Syn-configuration is confirmed by ¹H NMR coupling constants (J = 6–8 Hz for CHb-CHa-P). Excess ylide (3 equivalents) suppresses side reactions, achieving >75% yields of bisphosphonates .

Q. How do solvent properties influence reactions involving triphenylphosphane, particularly bubble stability during distillation?

High-viscosity solvents (e.g., toluene) stabilize bubbles via increased surface tension when PPh₃ is present, critical for efficient rotary evaporation. In contrast, low-viscosity solvents (e.g., isohexane) collapse bubbles rapidly. DSC experiments show exothermic decomposition of PPh₃ adducts initiating at 120°C .

Q. What analytical techniques are essential for characterizing triphenylphosphane-containing complexes?

³¹P NMR spectroscopy is primary for confirming PPh₃ coordination (singlet at δ51.8 ppm). APT-¹³C NMR resolves carbon environments in metal complexes, while elemental analysis validates stoichiometry. DSC identifies thermal stability thresholds (e.g., exothermic decomposition at 120°C in oxadiazoloquinoline adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.